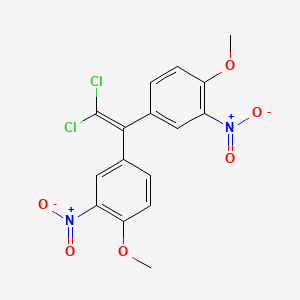
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt is a chemical compound with the molecular formula C12H11NO4S2Na. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a phenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt typically involves the reaction of benzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Step 1: Benzenesulfonamide is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Phenylsulfonyl chloride is added to the solution.
Step 3: Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound is used as a catalyst in various industrial processes, including polymerization and chemical synthesis.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide: The parent compound, which lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)benzenesulfonamide: A similar compound with a different substitution pattern.
Sulfanilamide: A well-known sulfonamide antibiotic.
Uniqueness
The uniqueness of this compound lies in its dual sulfonamide and sulfonyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2532-07-2 |
|---|---|
Molekularformel |
C12H10NNaO4S2 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
sodium;bis(benzenesulfonyl)azanide |
InChI |
InChI=1S/C12H10NO4S2.Na/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;/h1-10H;/q-1;+1 |
InChI-Schlüssel |
OUDIZSXRGGGZNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


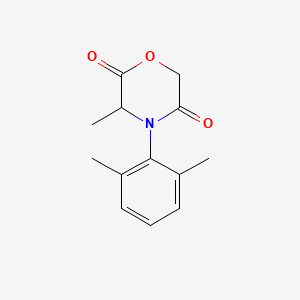
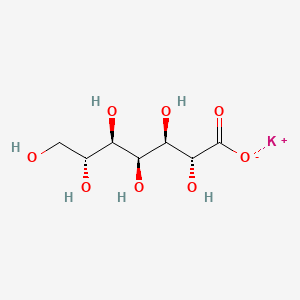
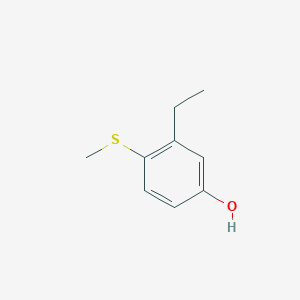
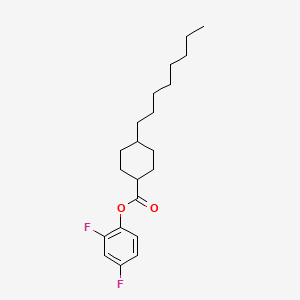
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
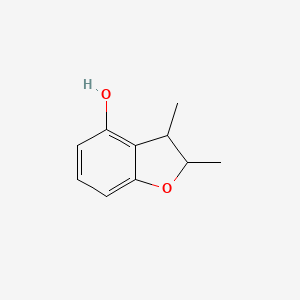
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)

